2-Pyrrolylboronic acid

Übersicht

Beschreibung

2-Pyrrolylboronic acid is a boronic acid derivative that has become increasingly popular in recent years due to its potential uses in various fields of research and industry .

Synthesis Analysis

Boronic acids, including 2-Pyrrolylboronic acid, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The synthesis of these compounds is a well-studied area of chemistry .

Molecular Structure Analysis

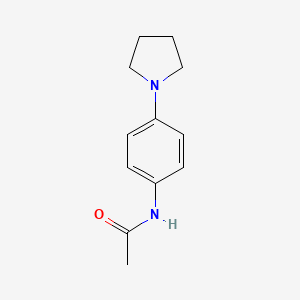

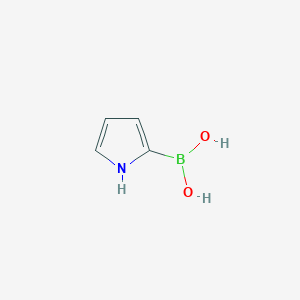

The molecular formula of 2-Pyrrolylboronic acid is C4H6BNO2 . It has an average mass of 110.91 Da . The structure of the molecule includes a boronic acid group attached to a pyrrole ring .

Chemical Reactions Analysis

Boronic acids, including 2-Pyrrolylboronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions have led to their utility in various sensing applications .

Physical And Chemical Properties Analysis

The boiling point of 2-Pyrrolylboronic acid is predicted to be 356.0±34.0 °C . Its density is predicted to be 1.28±0.1 g/cm3 . The compound is expected to be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .

Wissenschaftliche Forschungsanwendungen

Catalytic Reactions and Synthesis

- 2-Pyrrolylboronic acid is utilized in palladium(II)-catalyzed α-C(sp(3))-H arylation of pyrrolidines, piperidines, azepanes, and N-methylamines with arylboronic acids, including heteroaromatic ones. This transformation applies to a broad array of pyrrolidines and boronic acids (Spangler et al., 2015).

- An improved protocol for the preparation of 3-pyridyl- and other arylboronic acids involves lithium-halogen exchange and "in situ quench" techniques (Li et al., 2002).

Photoluminescent Conjugated Polymers

- 2-Pyrrolylboronic acid is used in synthesizing π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units. These polymers are used in electronic applications due to their good solubility, processability into thin films, and strong photoluminescence (Beyerlein & Tieke, 2000).

Suzuki-Type C−C Coupling

- 2-Pyrrolylboronic acid is a component in the synthesis of highly active palladium catalysts for Suzuki-type C−C coupling. The use of bis(oxazolinyl)pyrrole as a monoanionic tridentate supporting ligand enhances the activity of these catalysts (Mazet & Gade, 2001).

Synthesis of Polysubstituted Pyrroles

- A novel Pd(II)-catalyzed oxidative approach is employed to construct polysubstituted pyrroles from N-homoallylicamines and arylboronic acids. This transformation involves cascade formation of C-C and C-N bonds via oxidative arylation of unactive alkenes, followed by intramolecular aza-Wacker cyclization (Zheng et al., 2015).

Electropolymerization of Carboranyl-Functionalized Pyrroles

- 2-Pyrrolylboronic acid plays a role in the synthesis of carboranyl-functionalized pyrroles and thiophenes, which are subsequently electropolymerized. These conducting polymer films exhibit properties like reversible p-doping, making them suitable for electronic applications (Hao et al., 2007).

Safety And Hazards

Zukünftige Richtungen

Boronic acids, including 2-Pyrrolylboronic acid, are increasingly being used in diverse areas of research . Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications . Future research may focus on developing new chemistries using boron to fuel emergent sciences .

Eigenschaften

IUPAC Name |

1H-pyrrol-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO2/c7-5(8)4-2-1-3-6-4/h1-3,6-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADSQZHEAXPENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CN1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400625 | |

| Record name | 2-Pyrrolylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolylboronic acid | |

CAS RN |

763120-43-0 | |

| Record name | 2-Pyrrolylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.